

# Structural Analysis of N-(2-iodophenyl)-4-methylbenzenesulfonamide: A Technical Guide

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## Compound of Interest

Compound Name:	<i>N</i> -(2-iodophenyl)-4-methylbenzenesulfonamide
Cat. No.:	B041209

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## Introduction

**N-(2-iodophenyl)-4-methylbenzenesulfonamide** is a halogenated aromatic sulfonamide. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties. The presence of an iodinated phenyl ring provides a site for further synthetic modifications, such as cross-coupling reactions, making this compound a versatile building block in medicinal chemistry and drug development.

This technical guide provides an in-depth structural analysis of **N-(2-iodophenyl)-4-methylbenzenesulfonamide**. Due to the limited availability of specific crystallographic data for the title compound, this analysis relies on the detailed structural information available for its close analog, N-(2-iodophenyl)benzenesulfonamide, which lacks only the methyl group on the toluenesulfonyl moiety. The structural features of this analog provide a robust model for understanding the molecular conformation, and intermolecular interactions of **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

## Molecular and Crystal Structure

The molecular structure of the analogous compound, N-(2-iodophenyl)benzenesulfonamide, has been characterized by single-crystal X-ray diffraction.<sup>[1]</sup> The key crystallographic and structural parameters are summarized in the tables below.

## Crystallographic Data

Parameter	N-(2-iodophenyl)benzenesulfonamide[1]
Chemical Formula	C <sub>12</sub> H <sub>10</sub> INO <sub>2</sub> S
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	10.1234 (4)
b (Å)	8.9876 (3)
c (Å)	14.5678 (5)
β (°)	104.567 (2)
Volume (Å <sup>3</sup> )	1282.04 (8)
Z	4

## Selected Geometric Parameters

The conformation of the molecule is characterized by the relative orientations of the two benzene rings and the geometry around the sulfonamide linkage.

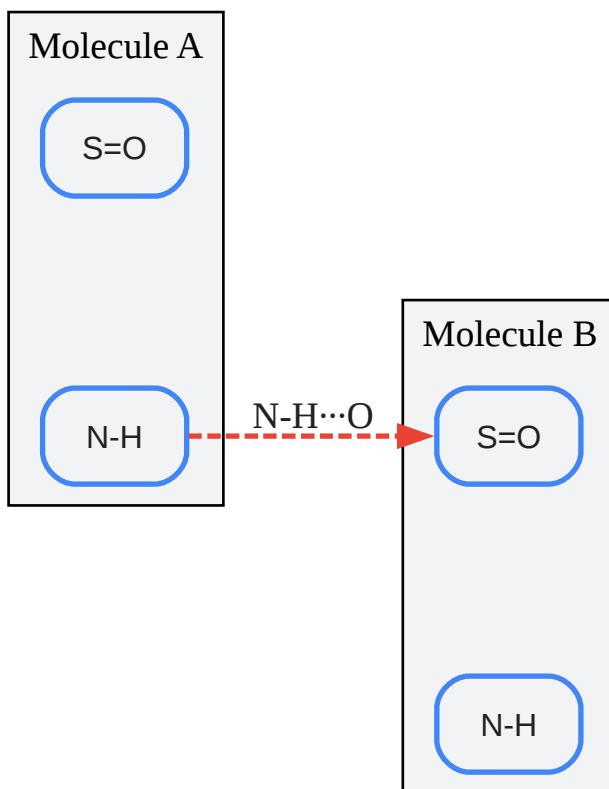
Parameter	Bond Length (Å) / Angle (°)
Bond Lengths	
S1—O1	1.431 (2)
S1—O2	1.435 (2)
S1—N1	1.641 (2)
S1—C6	1.758 (2)
I1—C7	2.100 (2)
N1—C12	1.431 (3)
Bond Angles	
O1—S1—O2	119.8 (1)
O1—S1—N1	106.8 (1)
O2—S1—N1	106.9 (1)
O1—S1—C6	108.1 (1)
O2—S1—C6	108.0 (1)
N1—S1—C6	106.3 (1)
C12—N1—S1	123.9 (2)
Torsion Angle	
C7—N1—S1—C6	-69.0 (2)

The molecule is twisted at the S—N bond, with a C7—N1—S1—C6 torsion angle of -69.0 (2)°. [1] The two benzene rings are tilted relative to each other by 44.1 (1)°. [1] In the  $-\text{SO}_2\text{—NH—C}$  segment, the conformation of the N—C bond is gauche relative to the S=O bond. [1]

## Supramolecular Assembly and Interactions

In the solid state, the crystal packing of N-(2-iodophenyl)benzenesulfonamide is primarily governed by N—H $\cdots$ O hydrogen-bonding interactions. These interactions link the molecules

into chains that extend parallel to the direction.[1]



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Hydrogen bonding interactions between adjacent molecules.

## Experimental Protocols

### Synthesis of N-(2-iodophenyl)-4-methylbenzenesulfonamide

The synthesis of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** can be achieved via a nucleophilic substitution reaction between 2-iodoaniline and 4-methylbenzenesulfonyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

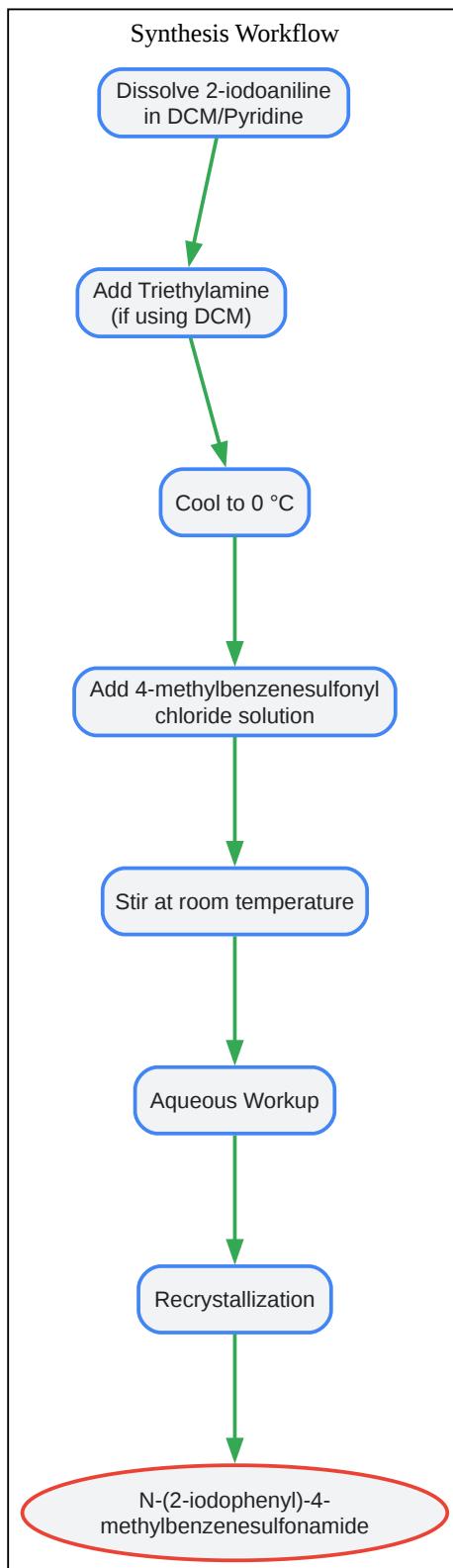
- 2-Iodoaniline

- 4-Methylbenzenesulfonyl chloride (tosyl chloride)
- Anhydrous dichloromethane (DCM) or pyridine
- Triethylamine (if using DCM)
- Hydrochloric acid (for workup)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

**Procedure:**

- Reaction Setup: To a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline.
- Solvent and Base Addition: Dissolve the 2-iodoaniline in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 equivalents) to the stirred solution. Alternatively, pyridine can be used as both the solvent and the base.
- Reactant Addition: In a separate flask, dissolve 4-methylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred 2-iodoaniline solution at 0 °C.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (or until TLC analysis indicates completion of the reaction).
- Workup: Quench the reaction with water or dilute hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a

suitable solvent system to afford **N-(2-iodophenyl)-4-methylbenzenesulfonamide** as a solid.



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Synthetic workflow for **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

## Single-Crystal X-ray Diffraction

The structural analysis of the crystalline product would be performed using single-crystal X-ray diffraction.

Procedure:

- Crystal Growth: Grow single crystals of **N-(2-iodophenyl)-4-methylbenzenesulfonamide** suitable for X-ray diffraction, for example, by slow evaporation of a saturated solution in an appropriate solvent.
- Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 296 K) using a specific radiation source (e.g., Mo K $\alpha$ ).
- Structure Solution and Refinement: Process the collected data (cell refinement, data reduction, and absorption correction). Solve the crystal structure using direct methods and refine it by full-matrix least-squares on F<sup>2</sup>.
- Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. Software such as SHELXS, SHELXL, and PLATON are commonly used for these tasks.

## Chemical Structure Diagram

Chemical structure of **N-(2-iodophenyl)-4-methylbenzenesulfonamide**.

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## References

- 1. medchemexpress.com [medchemexpress.com]
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